molecular formula C10H6BrNO2 B14797973 7-Bromoquinoline-6-carboxylic acid

7-Bromoquinoline-6-carboxylic acid

Cat. No.: B14797973
M. Wt: 252.06 g/mol
InChI Key: VPXIBBDUACHWRS-UHFFFAOYSA-N
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Description

7-Bromoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 6th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-6-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method is the bromination of 6-quinolinol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 7-bromo-6-quinolinol is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 6-Bromoquinoline-3-carboxylic acid
  • 8-Bromoquinoline-3-carboxylic acid
  • 4-Bromoquinoline-3-carboxylic acid ethyl ester
  • 7-Bromoquinoline-2,3-dicarboxylic acid diethyl ester

Comparison: 7-Bromoquinoline-6-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and reaction pathways, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

7-bromoquinoline-6-carboxylic acid

InChI

InChI=1S/C10H6BrNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14)

InChI Key

VPXIBBDUACHWRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Br)C(=O)O

Origin of Product

United States

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